molecular formula C10H8N2O2 B182471 6-(2-Hydroxyphenyl)pyridazin-3(2H)-one CAS No. 62567-42-4

6-(2-Hydroxyphenyl)pyridazin-3(2H)-one

Cat. No.: B182471
CAS No.: 62567-42-4
M. Wt: 188.18 g/mol
InChI Key: GJRPKRBVSRCFPC-FPLPWBNLSA-N
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Description

6-(2-Hydroxyphenyl)pyridazin-3(2H)-one is a heterocyclic compound that features a pyridazine ring fused with a hydroxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2-Hydroxyphenyl)pyridazin-3(2H)-one typically involves the condensation of hydrazine derivatives with ortho-hydroxybenzaldehydes. One common method includes the reaction of 2-hydroxybenzaldehyde with hydrazine hydrate under reflux conditions to form the corresponding hydrazone, which is then cyclized to yield the desired pyridazinone .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve optimizing the laboratory-scale synthesis for larger-scale production, focusing on reaction efficiency, yield, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

6-(2-Hydroxyphenyl)pyridazin-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone.

    Reduction: The pyridazinone ring can be reduced under specific conditions.

    Substitution: The hydroxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 6-(2-oxophenyl)pyridazin-3(2H)-one.

    Reduction: Formation of 6-(2-hydroxyphenyl)pyridazine.

    Substitution: Formation of various substituted derivatives depending on the reagent used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmacophore in drug design and development.

Mechanism of Action

The mechanism of action of 6-(2-Hydroxyphenyl)pyridazin-3(2H)-one depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its biological effects. The hydroxy group and the pyridazinone ring are likely involved in hydrogen bonding and other interactions with the target molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(2-Hydroxyphenyl)pyridazin-3(2H)-one is unique due to its specific ring structure and the presence of both a hydroxy group and a pyridazinone ring, which confer distinct chemical and biological properties.

Properties

IUPAC Name

3-(2-hydroxyphenyl)-1H-pyridazin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O2/c13-9-4-2-1-3-7(9)8-5-6-10(14)12-11-8/h1-6,13H,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITUVPRZRSCWUPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NNC(=O)C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001281906
Record name 6-(2-Hydroxyphenyl)-3(2H)-pyridazinone
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Molecular Weight

188.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62567-42-4
Record name 6-(2-Hydroxyphenyl)-3(2H)-pyridazinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=62567-42-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-(2-Hydroxyphenyl)pyridazin-3(2H)-one
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-(2-Hydroxyphenyl)-3(2H)-pyridazinone
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Record name 6-(2-hydroxyphenyl)pyridazin-3(2H)-one
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Synthesis routes and methods I

Procedure details

A 20% w/v solution of potassium hydroxide cooled to 5° was added slowly to a cooled (5°) 50% aqueous solution of glyoxylic acid (1184 g, 8 mol) until the mixture had pH 9, with external cooling to maintain the temperature below 25°. 2-Hydroxyacetophenone (1089 g, 8 mol) was poured into a solution of potassium hydroxide (783 g) in water (2580 ml), this mixture was added to the glyoxylic acid-potassium hydroxide solution and the resultant mixture was stirred at room temperature for 4 hours. The pH was adjusted to pH 8, with external cooling, by the addition of concentrated sulphuric acid (330 ml). An inorganic sediment was removed by filtration, the filtrate was extracted with dichloromethane (3000 ml) and concentrated sulphuric acid (100 ml) was added with external cooling to the aqueous phase to give a mixture with pH 4.5. A solid precipitated out during this process. Concentrated aqueous ammonia (28% w/w) was added with external cooling until the mixture had pH 8. The precipitate dissolved during this addition. Aqueous hydrazine hydrate (64% w/w, 402.4 g, 8 mol) was added, the mixture was heated under reflux for 3 hours and allowed to cool to room temperature. The solid was filtered off, washed with water and 2-propanol and dried to give 6-(2-hydroxyphenyl)-3(2H)-pyridazinone (811 g, 54%) m.p. 294°.
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1184 g
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1089 g
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783 g
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2580 mL
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glyoxylic acid potassium hydroxide
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402.4 g
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Synthesis routes and methods II

Procedure details

To a stirred suspension of 2-hydroxy-4-oxo-4-(2-hydroxyphenyl)butyric acid (0.025M) in water (20 ml) was added triethylamine (3.3 ml), taking the pH to 9.5, followed by concentrated hydrochloric acid (2.5 ml) to take the pH to 4. Hydrazine (0.05M) was added slowly with the concurrent addition of sufficient glacial acetic acid to maintain a pH of 7.0. Steam heating was applied for 2 hours and during this time the pH of 7.0 was maintained by the addition of ammonia as necessary. The reaction mixture was allowed to cool to room temperature. The solid was filtered off, washed with water, 2-propanol and dried to afford 6-(2-hydroxyphenyl)-3(2H)-pyridazinone (78.3%).
Name
2-hydroxy-4-oxo-4-(2-hydroxyphenyl)butyric acid
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20 mL
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2.5 mL
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Synthesis routes and methods III

Procedure details

To a stirred suspension of 2-hydroxy-4-oxo-4-(2-hydroxyphenyl)butyric acid in water was added ammonia until pH 7.0 was attained. Hydrazine was added slowly with the concurrent addition of sufficient glacial acetic acid to maintain a pH of 7.0. Steam heating was applied for 2 hours and during this time the pH of 7.0 was maintained by the addition of ammonia as necessary. The reaction mixture was allowed to cool to room temperature. The solid was filtered off, washed with water, 2-propanol and dried (MgSO4) to afford 6-(2-hydroxyphenyl)-3(2H)-pyridazinone (85%).
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2-hydroxy-4-oxo-4-(2-hydroxyphenyl)butyric acid
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Synthesis routes and methods IV

Procedure details

Sodium 3-nitrobenzenesulphonate (2.96 g) and 6-(2-hydroxyphenyl)-4,5-dihydro-3(2H)pyridazinone (2.5 g) were added to a stirred solution of sodium hydroxide (1.31 g) in water (25 ml) and the mixture was heated under reflux for 2.5 hours. Acetic acid was added to the warm stirred solution until there was no further precipitation and the mixture was pH 9. The mixture was filtered to give 6-(2-hydroxyphenyl)-3(2H)-pyridazinone (2.05 g) m.p. 287°-292°. A sample recrystallised from 2-methoxyethanol had m.p. 295°-299°.
Name
Sodium 3-nitrobenzenesulphonate
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2.96 g
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2.5 g
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1.31 g
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25 mL
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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